2-Fluoro-3-methoxybenzyl alcohol

Vue d'ensemble

Description

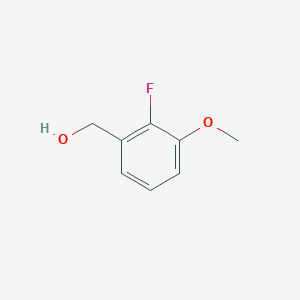

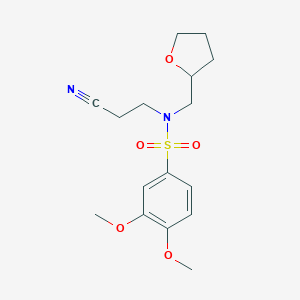

“2-Fluoro-3-methoxybenzyl alcohol” is a chemical compound with the CAS Number: 178974-59-9 . Its IUPAC name is (2-fluoro-3-methoxyphenyl)methanol . The molecular weight of this compound is 156.16 .

Molecular Structure Analysis

The InChI code for “2-Fluoro-3-methoxybenzyl alcohol” is 1S/C8H9FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-Fluoro-3-methoxybenzyl alcohol” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Protective Groups in Synthesis

The introduction and removal of protective groups are crucial steps in the synthesis of complex organic molecules. For instance, Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which showcases the relevance of fluorobenzyl alcohols in protecting group chemistry. This group is introduced via a readily prepared benzyl bromide and is cleaved under specific conditions, indicating its utility in stereocontrolled synthesis, particularly in the creation of beta-mannopyranosides (Crich, Li, & Shirai, 2009).

Catalysis and Oxidation Processes

Aryl-alcohol oxidases (AAOs) play a significant role in lignin degradation, which is vital for biomass conversion and valorization. Ferreira et al. (2015) demonstrated how ligand diffusion studies on aryl-alcohol oxidase reveal crucial interactions for catalysis, highlighting the importance of methoxy and fluoro substituents in governing these processes. Such insights are critical for designing more efficient catalysts for environmental and industrial applications (Ferreira et al., 2015).

Antioxidant Properties

The antioxidant properties of related compounds, such as those derived from natural sources, have been explored for their potential health benefits. Watanabe et al. (2012) studied 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) from the Pacific oyster for its antioxidant capabilities, indicating the potential of methoxybenzyl alcohols in medical and nutritional applications (Watanabe et al., 2012).

Photocatalytic Applications

Photocatalytic reactions are essential for sustainable chemistry, including the degradation of pollutants and the synthesis of valuable chemicals. Palmisano et al. (2007) explored the selective oxidation of 4-methoxybenzyl alcohol to aldehyde using titanium dioxide catalysts, showcasing the application of methoxybenzyl alcohols in photocatalysis (Palmisano et al., 2007).

Material Science and Polymer Modification

The modification of materials, such as lignin, with benzyl alcohols impacts their physical properties and applications. Pouteau et al. (2005) investigated the structural modification of Kraft lignin after acid treatment, using vanillyl alcohol as a model compound, to study the influence on antioxidant properties in polypropylene. This research underscores the utility of methoxybenzyl alcohols in modifying the properties of polymers and enhancing their application scope (Pouteau et al., 2005).

Safety And Hazards

The compound is considered hazardous. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(2-fluoro-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVBJFZOPGMFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343970 | |

| Record name | 2-Fluoro-3-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methoxybenzyl alcohol | |

CAS RN |

178974-59-9 | |

| Record name | 2-Fluoro-3-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)

![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)

![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)